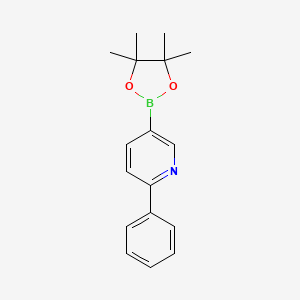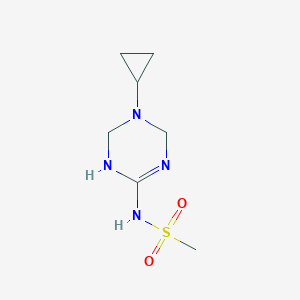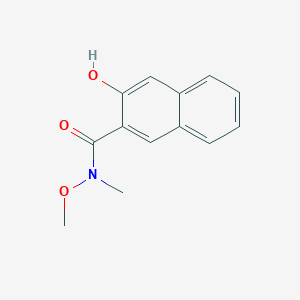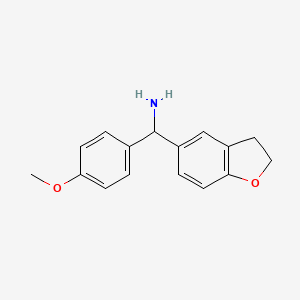
2,3-Dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine
Übersicht
Beschreibung
“2,3-Dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine” is a compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . It is a powder that is stored at a temperature of 4°C .
Physical and Chemical Properties Analysis
As mentioned earlier, “this compound” is a powder that is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
Diese Verbindung, auch bekannt als 2C-B-FLY, gehört zur Klasse der Benzofurane. Sie hat ein Molekulargewicht von 255,32 . Der IUPAC-Name für diese Verbindung lautet 2,3-Dihydro-1-benzofuran-5-yl (4-methoxyphenyl)methanamine .
Lagerung und Sicherheit
Die Verbindung wird bei einer Temperatur von 4 °C gelagert. Sie wird mit einer Sicherheitswarnung und Vorsichtshinweisen wie H302, H315, H319, H335 geliefert.
Synthese
Die Verbindung kann synthetisiert werden und ist in Form eines Pulvers erhältlich. Sie ist auch als Hydrochlorid mit einem Molekulargewicht von 291,77 erhältlich.
Antikrebsaktivität
Einige substituierte Benzofurane haben signifikante Antikrebsaktivitäten gezeigt . Zum Beispiel wurde festgestellt, dass eine Verbindung, die 2,3-Dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine ähnelt, signifikante wachstumshemmende Wirkungen auf verschiedene Arten von Krebszellen hat .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements provide guidance on how to handle the compound safely .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with targets such as extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2) .
Mode of Action
It’s known that compounds that target erk2 and fgfr2 often work by inhibiting these proteins, which play crucial roles in cell proliferation and survival .
Biochemical Pathways
These pathways regulate a variety of cellular processes, including cell growth, differentiation, and survival .
Result of Action
Inhibition of erk2 and fgfr2 can lead to decreased cell proliferation and increased cell death, which could potentially be beneficial in the treatment of diseases characterized by excessive cell growth, such as cancer .
Biochemische Analyse
Biochemical Properties
2,3-Dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions. The nature of these interactions can vary, including covalent binding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact metabolic pathways by modulating the activity of key enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical degradation, leading to the formation of degradation products that could have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, although the specific outcomes may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These interactions can influence the overall metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound can influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes .
Eigenschaften
IUPAC Name |
2,3-dihydro-1-benzofuran-5-yl-(4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-18-14-5-2-11(3-6-14)16(17)13-4-7-15-12(10-13)8-9-19-15/h2-7,10,16H,8-9,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWPBSTZRDYVCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC3=C(C=C2)OCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



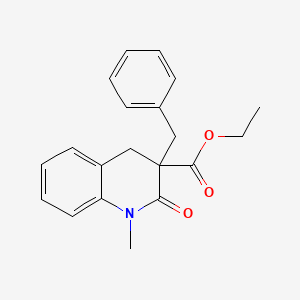

![3-[(Cyclopropylsulfonyl)amino]benzoic acid](/img/structure/B1420035.png)


![1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B1420038.png)
![4,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1420040.png)
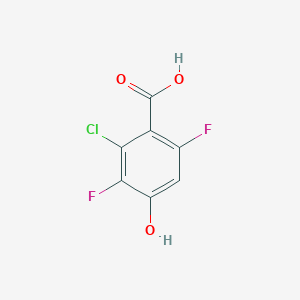
![3-chloro-N-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1420044.png)
